molecular formula C26H30O3 B461498 [3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate CAS No. 41905-80-0

[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate

Cat. No.: B461498
CAS No.: 41905-80-0
M. Wt: 390.5g/mol
InChI Key: VPZWBKSYSNFFTK-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate is a complex organic compound known for its unique structural properties and potential applications in various fields of science and industry. This compound is characterized by the presence of an indene ring system substituted with a 2,4,6-trimethylphenyl group and an ester linkage to 2-ethylhexanoic acid.

Preparation Methods

The synthesis of [3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate typically involves esterification reactions. One common method involves the reaction of 2-ethylhexanoic acid with 1-oxo-2-(2,4,6-trimethylphenyl)-1H-indene in the presence of a suitable catalyst, such as sulfuric acid or p-toluenesulfonic acid, under reflux conditions. The reaction mixture is then purified through distillation or recrystallization to obtain the desired ester product.

Chemical Reactions Analysis

[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide, leading to the formation of carboxylic acids or ketones.

    Reduction: Reduction reactions using agents such as lithium aluminum hydride can convert the ester group to an alcohol.

    Substitution: The aromatic ring in the compound can undergo electrophilic substitution reactions, such as nitration or halogenation, using reagents like nitric acid or bromine.

Scientific Research Applications

[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate has several scientific research applications:

    Chemistry: It is used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: The compound’s structural features make it a candidate for studying enzyme interactions and receptor binding.

    Industry: It can be used in the formulation of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of [3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate involves its interaction with specific molecular targets. The ester group can undergo hydrolysis to release 2-ethylhexanoic acid and the corresponding alcohol, which can then participate in various biochemical pathways. The aromatic ring system may interact with enzymes or receptors, influencing their activity and leading to specific biological effects.

Comparison with Similar Compounds

Similar compounds to [3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate include:

  • 2-Ethylhexanoic acid 1-oxo-2-(2,4,6-trimethylphenyl)-1H-inden-2-yl ester
  • 2-Ethylhexanoic acid 1-oxo-2-(2,4,6-trimethylphenyl)-1H-inden-4-yl ester

These compounds share similar structural features but differ in the position of the ester linkage on the indene ring. The unique positioning of the ester group in this compound contributes to its distinct chemical and biological properties.

Properties

CAS No.

41905-80-0

Molecular Formula

C26H30O3

Molecular Weight

390.5g/mol

IUPAC Name

[3-oxo-2-(2,4,6-trimethylphenyl)inden-1-yl] 2-ethylhexanoate

InChI

InChI=1S/C26H30O3/c1-6-8-11-19(7-2)26(28)29-25-21-13-10-9-12-20(21)24(27)23(25)22-17(4)14-16(3)15-18(22)5/h9-10,12-15,19H,6-8,11H2,1-5H3

InChI Key

VPZWBKSYSNFFTK-UHFFFAOYSA-N

SMILES

CCCCC(CC)C(=O)OC1=C(C(=O)C2=CC=CC=C21)C3=C(C=C(C=C3C)C)C

Canonical SMILES

CCCCC(CC)C(=O)OC1=C(C(=O)C2=CC=CC=C21)C3=C(C=C(C=C3C)C)C

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.